

Applications of Methylamino-PEG2-acid in Targeted Drug Delivery: Application Notes and Protocols

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Compound of Interest

Compound Name: Methylamino-PEG2-acid

Cat. No.: B608983

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Introduction

Methylamino-PEG2-acid is a short, hydrophilic, heterobifunctional linker increasingly utilized in the field of targeted drug delivery. Its discrete polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of bioconjugates.[1][2] The terminal methylamino and carboxylic acid groups provide versatile handles for the covalent attachment of targeting ligands, such as antibodies, and therapeutic payloads, including small molecule drugs and toxins.[3][4] This document provides detailed application notes and experimental protocols for the use of **Methylamino-PEG2-acid** in the development of targeted drug delivery systems, with a focus on Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles.

Key Applications

- **Antibody-Drug Conjugates (ADCs):** **Methylamino-PEG2-acid** serves as a flexible linker to connect a cytotoxic payload to a monoclonal antibody (mAb).[5][6] The hydrophilic PEG spacer can improve the solubility and stability of the ADC, potentially reducing aggregation and immunogenicity.[2][7]
- **Functionalized Nanoparticles:** This linker can be used to modify the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to attach targeting moieties or to improve their

biocompatibility and circulation time.[1][8]

- PROTACs and other Bioconjugates: The bifunctional nature of **Methylamino-PEG2-acid** makes it suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates where precise spacing between two molecular entities is required.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data for targeted drug delivery systems utilizing short heterobifunctional PEG linkers analogous to **Methylamino-PEG2-acid**. This data is illustrative and will vary depending on the specific antibody, drug, and nanoparticle system employed.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

| Parameter | Unfunctionalized Nanoparticles | Nanoparticles + Methylamino-PEG2-acid |
|------------------------------|--------------------------------|---------------------------------------|
| Average Particle Size (nm) | 155 ± 12 | 165 ± 15 |
| Polydispersity Index (PDI) | 0.18 ± 0.03 | 0.21 ± 0.04 |
| Zeta Potential (mV) | -18 ± 3 | -12 ± 4 |
| Drug Loading Content (%) | 5.2 ± 0.8 | 4.8 ± 0.7 |
| Encapsulation Efficiency (%) | 85 ± 5 | 82 ± 6 |

Table 2: In Vitro Cytotoxicity of an Antibody-Drug Conjugate (ADC)

| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Non-Targeting Control ADC IC50 (nM) |
|-------------|---------------------------|---------------|-------------------------------------|
| Cell Line A | High | 1.5 ± 0.3 | > 1000 |
| Cell Line B | Low | 85 ± 12 | > 1000 |
| Cell Line C | Negative | > 1000 | > 1000 |

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using Methylamino-PEG2-acid

This protocol describes the conjugation of a drug-linker complex to a monoclonal antibody via the carboxylic acid moiety of **Methylamino-PEG2-acid** using EDC/NHS chemistry.^{[9][10]}

Materials:

- Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
- Drug-**Methylamino-PEG2-acid** conjugate (pre-synthesized)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: PBS, pH 7.4
- Quenching Solution: 1 M Tris-HCl, pH 8.0
- Desalting columns

Procedure:

- Antibody Preparation:
 - If the antibody buffer contains primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting column.
 - Adjust the antibody concentration to 5-10 mg/mL.
- Activation of Drug-Linker Conjugate:

- Dissolve the Drug-**Methylamino-PEG2-acid** conjugate in anhydrous DMSO to a concentration of 10 mM.
- In a separate tube, dissolve EDC and NHS in Activation Buffer to a concentration of 100 mM each.
- To activate the carboxylic acid of the linker, mix the Drug-**Methylamino-PEG2-acid** solution with the EDC and NHS solutions at a molar ratio of 1:5:5 (Linker:EDC:NHS).
- Incubate the mixture for 15-30 minutes at room temperature.
- Conjugation to Antibody:
 - Immediately add the activated drug-linker solution to the antibody solution. A typical molar excess of the linker to the antibody is 20-fold, but this should be optimized.
 - Ensure the final concentration of DMSO in the reaction mixture is below 10%.
 - Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C.
- Quenching and Purification:
 - Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.
 - Incubate for 15 minutes at room temperature.
 - Purify the resulting ADC from unconjugated drug-linker and other reagents using a desalting column equilibrated with PBS, pH 7.4.
- Characterization:
 - Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
 - Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cell-killing activity of the synthesized ADC.[11]

Materials:

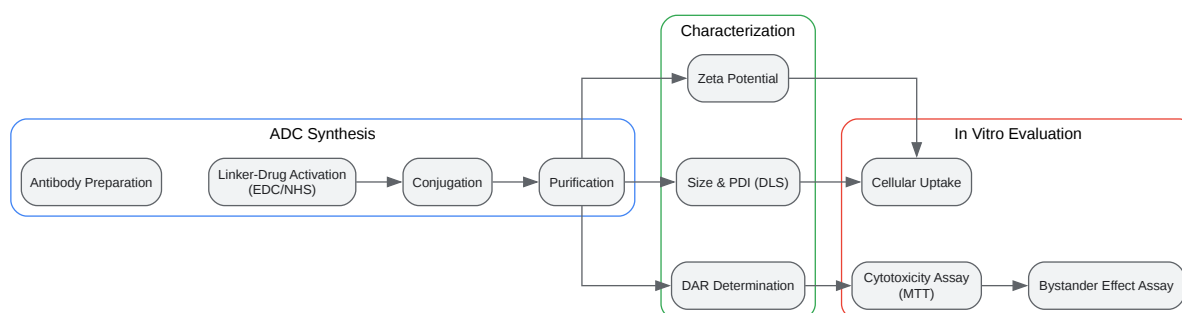
- Target and control cell lines
- Complete cell culture medium
- Synthesized ADC and non-targeting control ADC
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
 - Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- ADC Treatment:
 - Prepare serial dilutions of the ADC and the non-targeting control ADC in complete medium.
 - Remove the medium from the wells and add 100 μ L of the diluted ADCs to the respective wells. Include untreated cells as a control.
 - Incubate for 72-96 hours at 37°C.
- MTT Assay:

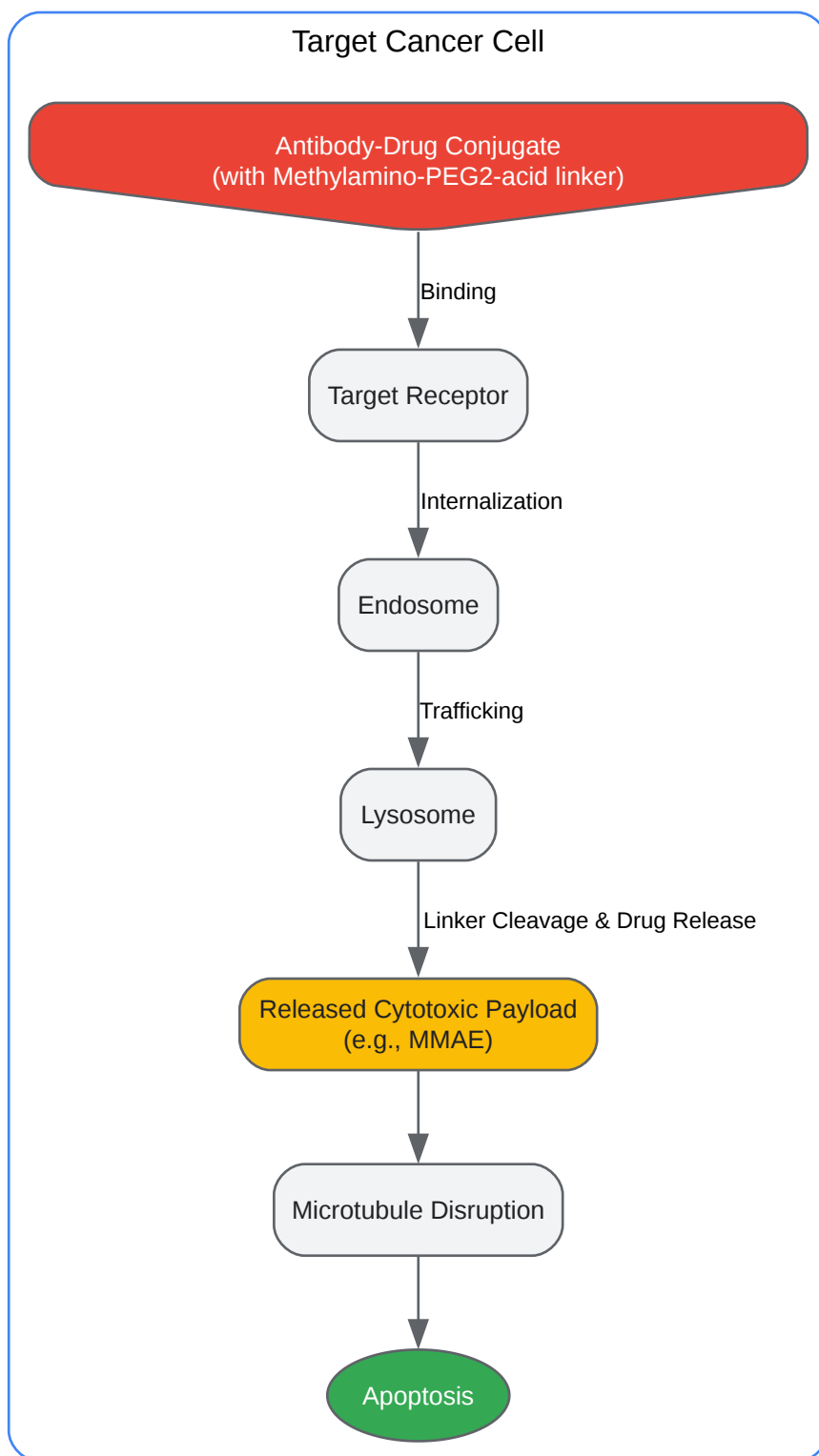
- Add 20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
- Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Data Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each treatment group relative to the untreated control.
 - Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizations



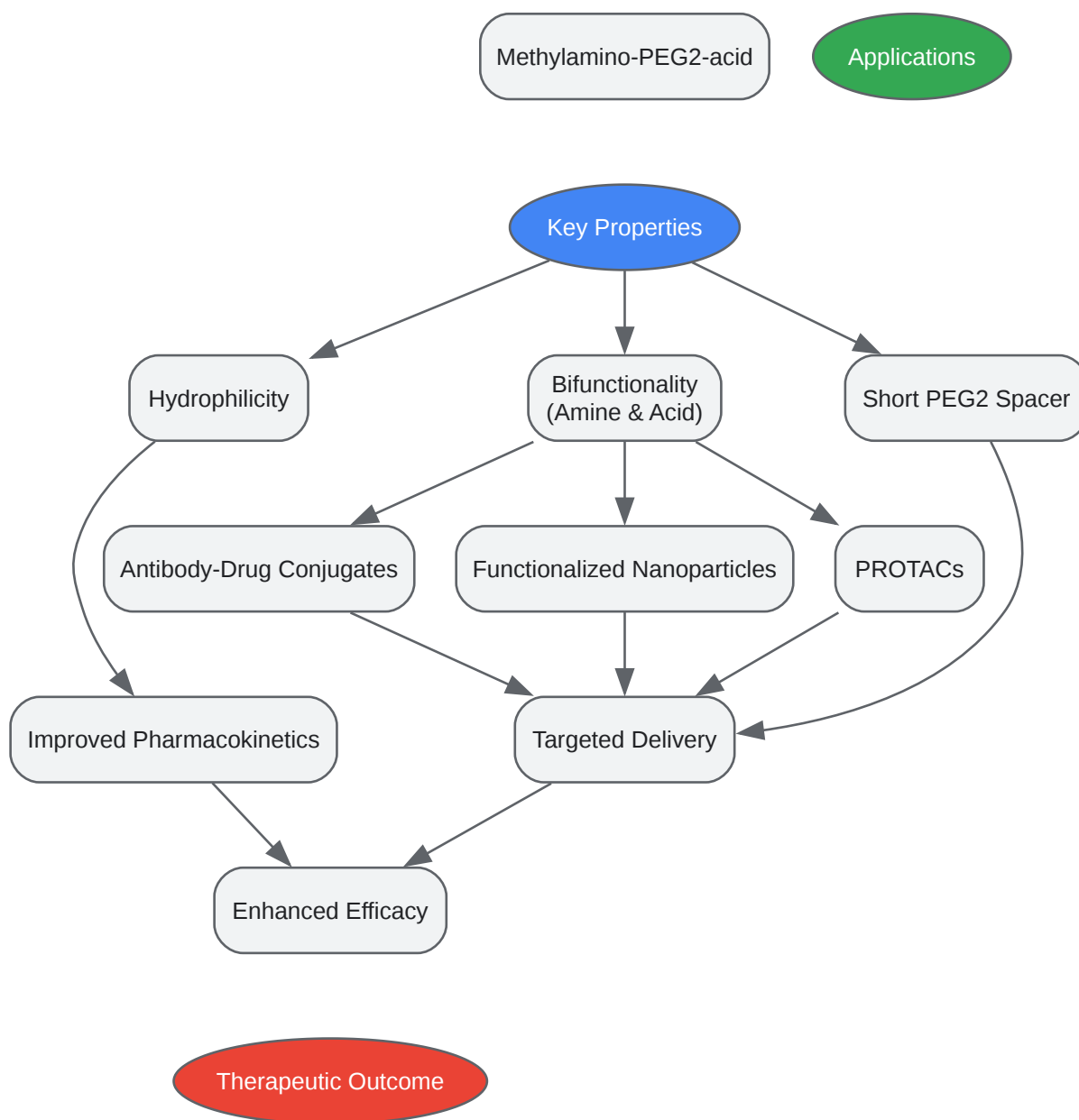
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Caption: Experimental workflow for ADC synthesis and evaluation.



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Caption: General mechanism of action for an ADC utilizing a cleavable linker.



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Caption: Logical relationships of **Methylamino-PEG2-acid** properties and applications.

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